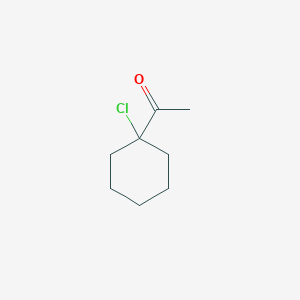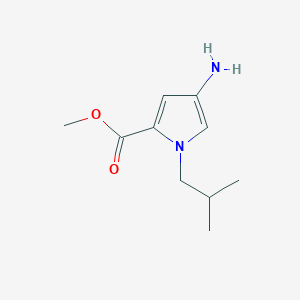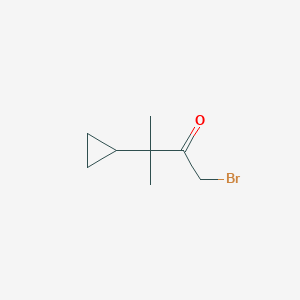
1-Bromo-3-cyclopropyl-3-methylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-cyclopropyl-3-methylbutan-2-one is an organic compound with the molecular formula C8H13BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to a carbon atom that is part of a cyclopropyl ring
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-3-cyclopropyl-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-cyclopropyl-3-methylbutan-2-one. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
1-Bromo-3-cyclopropyl-3-methylbutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in stoichiometric amounts.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents, often in solvents like ether or tetrahydrofuran (THF).
Oxidation: Performed in aqueous or organic solvents, depending on the oxidizing agent used, with careful control of temperature to avoid over-oxidation.
Major Products Formed
Nucleophilic Substitution: Produces substituted derivatives such as alcohols, amines, or thiols.
Reduction: Yields the corresponding alcohol, 3-cyclopropyl-3-methylbutan-2-ol.
Oxidation: Results in carboxylic acids or ketones, depending on the extent of oxidation.
科学的研究の応用
1-Bromo-3-cyclopropyl-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-Bromo-3-cyclopropyl-3-methylbutan-2-one depends on its reactivity with various biological and chemical targets. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s chemical properties. The specific molecular targets and pathways involved vary based on the context of its use.
類似化合物との比較
1-Bromo-3-cyclopropyl-3-methylbutan-2-one can be compared with other brominated ketones, such as:
1-Bromo-3-methylbutan-2-one: Lacks the cyclopropyl ring, making it less sterically hindered and more reactive in certain reactions.
1-Bromo-3,3-dimethylbutan-2-one: Features two methyl groups instead of a cyclopropyl ring, affecting its reactivity and steric properties.
The uniqueness of this compound lies in its cyclopropyl ring, which introduces strain and influences its chemical behavior, making it a valuable compound for specific synthetic applications.
特性
分子式 |
C8H13BrO |
|---|---|
分子量 |
205.09 g/mol |
IUPAC名 |
1-bromo-3-cyclopropyl-3-methylbutan-2-one |
InChI |
InChI=1S/C8H13BrO/c1-8(2,6-3-4-6)7(10)5-9/h6H,3-5H2,1-2H3 |
InChIキー |
UYOXJXVYUKOLLP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CC1)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13543722.png)


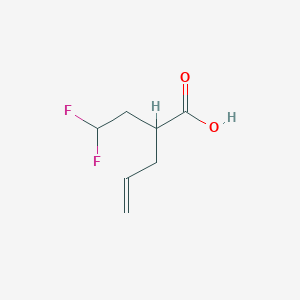
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid](/img/structure/B13543736.png)
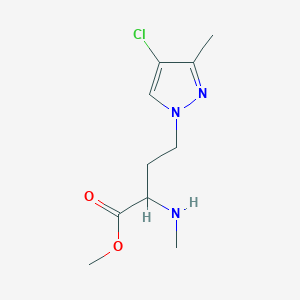
![[2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543751.png)

